molecular formula C10H12F3N3O2 B1417624 5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 878618-88-3

5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B1417624
CAS RN: 878618-88-3
M. Wt: 263.22 g/mol
InChI Key: CTQFVKBPWOPYBP-UHFFFAOYSA-N
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Description

“5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a chemical compound used for proteomics research .


Synthesis Analysis

The synthesis of similar compounds involves several steps . The first step uses ethanol as a solvent, with the raw material undergoing dropwise operation. The reaction is complete, and the product is extracted from the aqueous phase after crystallization . The second step involves gentle reaction conditions, easy control, and high product yield and purity . The third step involves palladium carbon ethanol system shortening, with relatively safe and efficient reaction times .


Molecular Structure Analysis

The molecular formula of this compound is C10H12F3N3O2 . It has an average mass of 263.216 Da and a monoisotopic mass of 263.088165 Da .

Scientific Research Applications

Cancer Therapeutics

Pyrazolo[1,5-a]pyrimidine derivatives have been identified as promising compounds in the field of cancer therapeutics. Their small size and easy functionalization methodologies make them suitable for drug design and development. They have been studied for their potential use in targeted cancer treatments due to their ability to act as pharmacophores .

Lipid Droplet Biomarkers

These compounds have also been used as lipid droplet biomarkers in cancer cells. The combination of photophysical properties with biological activities allows these compounds to be used in distinguishing between different cell types, such as HeLa cells (cancer cells) and L929 cells (normal cells) .

Optical Applications

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties. They offer simpler and greener synthetic methodologies compared to other fluorophores and have high quantum yields in different solvents with excellent photostability .

Antimicrobial Agents

The pyrazolopyrimidine moiety is a common heterocycle nucleus used in the design of pharmaceutical compounds with various medicinal applications, including antimicrobial properties .

Anti-Inflammatory Agents

These derivatives have been explored for their anti-inflammatory applications due to their chemical structure and biological activity .

Antioxidant Properties

Pyrazolo[1,5-a]pyrimidine derivatives have also been studied for their antioxidant properties, which are important in combating oxidative stress within the body .

properties

IUPAC Name

5-ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O2/c1-2-5-3-7(10(11,12)13)16-8(14-5)4-6(15-16)9(17)18/h4-5,7,14H,2-3H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQFVKBPWOPYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(N2C(=CC(=N2)C(=O)O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 2
5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 4
5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 5
5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 6
5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

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